molecular formula C10H11ClFNO3 B8028380 2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene

2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene

Cat. No.: B8028380
M. Wt: 247.65 g/mol
InChI Key: UPCSMQWYDDGYRY-UHFFFAOYSA-N
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Description

2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C10H11ClFNO3 It is a derivative of benzene, characterized by the presence of butoxy, chloro, fluoro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 2-butoxy-1-chloro-3-fluorobenzene, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups like nitro and chloro, which activate the benzene ring towards nucleophilic attack.

    Nucleophilic Aromatic Substitution (NAS): The nitro group can facilitate NAS reactions, where nucleophiles replace the chloro or fluoro substituents under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Reduction: 2-Butoxy-1-chloro-3-fluoro-5-aminobenzene.

    Substitution: Products depend on the nucleophile used, such as 2-butoxy-1-amino-3-fluoro-5-nitrobenzene when using an amine.

Scientific Research Applications

2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Medicine: Research into its potential as a precursor for pharmaceuticals or as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the electron-withdrawing groups on the benzene ring influence the reactivity and selectivity of the compound. For example, in electrophilic aromatic substitution, the nitro group deactivates the ring, making it less reactive towards electrophiles but more reactive towards nucleophiles in nucleophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzene: Lacks the butoxy group, which affects its solubility and reactivity.

    2-Butoxy-1-chloro-4-fluoro-5-nitrobenzene: Similar structure but with different substitution pattern, affecting its chemical properties.

    2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene: Another isomer with different reactivity due to the position of the nitro group.

Uniqueness

2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of the butoxy group enhances its solubility in organic solvents, while the nitro, chloro, and fluoro groups provide sites for further chemical modifications.

Properties

IUPAC Name

2-butoxy-1-chloro-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO3/c1-2-3-4-16-10-8(11)5-7(13(14)15)6-9(10)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCSMQWYDDGYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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